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Compound of Interest

Compound Name:
(1R)-1-phenylpentan-1-amine

hydrochloride

CAS No.: 529512-07-0

Cat. No.: B1491769

Get Quote

Executive Technical Summary
(1R)-1-Phenylpentan-1-amine (CAS: 61501-03-9 [free base], 529512-07-0 [HCl]) is a chiral

primary benzylic amine characterized by a five-carbon alkyl chain at the benzylic position.

Unlike its ubiquitous lower homolog, (R)-

-methylbenzylamine, the pentyl derivative offers a unique steric and lipophilic profile (

) that is increasingly utilized in structure-activity relationship (SAR) studies and asymmetric
synthesis.

This guide details the technical utility of this scaffold in three critical domains:

Medicinal Chemistry: As a pharmacophore for monoamine transporter modulation and MAO-

B inhibition.

Asymmetric Synthesis: As a bulky chiral auxiliary for high-fidelity stereocontrol.

Biocatalysis: As a benchmark substrate for (R)-selective
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-transaminase engineering.

Pharmacological Relevance & Medicinal
Chemistry[1][2][3][4][5][6][7]
Monoamine Transporter Modulation
The 1-phenylpentan-1-amine core serves as a lipophilic homolog of the amphetamine class.

While amphetamine (methyl) and ethylamphetamine (ethyl) are primarily substrates for the

dopamine (DAT) and norepinephrine (NET) transporters, extension of the alkyl chain to the n-

butyl moiety in (1R)-1-phenylpentan-1-amine shifts the pharmacological profile.

Steric Occlusion: The bulky butyl group hinders transport via DAT, often converting the

molecule from a releaser/substrate into a pure reuptake inhibitor.

Selectivity: SAR studies on pyrovalerone analogs (which share the phenyl-pentyl skeleton)

indicate that the (S)-enantiomer is typically more potent at DAT, whereas the (R)-enantiomer

(this subject) often exhibits altered selectivity ratios for NET vs. DAT, making it a valuable

tool for dissecting transporter binding pockets.

Monoamine Oxidase (MAO) Interactions
Benzylamines are classic substrates for Monoamine Oxidase B (MAO-B).[1] The (1R)-1-

phenylpentan-1-amine scaffold acts as a competitive inhibitor or slow substrate depending on

the specific isoform.

Mechanism: The

-butyl group occupies the hydrophobic "entrance cavity" of the MAO-B active site (Ile199
gating residue).

Utility: It is used to probe the size constraints of the substrate cavity in mutant MAO

enzymes.

Pharmacophore Visualization
The following diagram illustrates the structural relationship between (1R)-1-phenylpentan-1-

amine and established CNS-active scaffolds.
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Figure 1: Pharmacophore relationship mapping of the phenylpentylamine scaffold.

Asymmetric Synthesis Protocol: Biocatalytic
Transamination
The most efficient and "green" route to high optical purity (>99% ee) (1R)-1-phenylpentan-1-

amine is via

-Transaminases (

-TAs). Unlike chemical resolution, which is limited to 50% yield, asymmetric amination of
valerophenone allows for 100% theoretical yield.

The Biocatalytic System
Enzyme: (R)-selective

-Transaminase (e.g., Arthrobacter sp. ArR-TA or engineered variants).

Substrate: Valerophenone (1-phenylpentan-1-one).[2]

Amine Donor: Isopropylamine (IPA).

Cofactor: Pyridoxal-5'-phosphate (PLP).

Reaction Mechanism
The reaction follows a Ping-Pong Bi-Bi mechanism. The critical challenge is the equilibrium

constant, which often favors the ketone. Using IPA as the donor generates acetone, which is

volatile and can be removed to drive the reaction to completion.
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Figure 2: Ping-Pong Bi-Bi mechanism for the enzymatic synthesis of (1R)-1-phenylpentan-1-

amine.

Step-by-Step Experimental Protocol
Objective: Synthesis of 100 mg of (1R)-1-phenylpentan-1-amine.

Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add

PLP (0.1 mM final concentration).

Substrate Solution: Dissolve Valerophenone (162 mg, 1 mmol) in DMSO (5% v/v final

concentration) to improve solubility.

Amine Donor: Add Isopropylamine (1 M, excess) to the buffer. Adjust pH back to 7.5 using

HCl (critical step, as IPA is basic).

Enzyme Addition: Add lyophilized ArR-TA crude powder (20 mg) or whole-cell catalyst.
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Incubation: Shake at 30°C, 150 rpm for 24 hours.

Note: Leave the reaction vessel slightly open or use a nitrogen sweep to remove acetone

coproduct, driving equilibrium.

Quenching & Extraction:

Acidify to pH 2 with 1M HCl (protonates the amine product to keep it in aqueous phase).

Extract with Ethyl Acetate (3 x 10 mL) to remove unreacted ketone.

Basify aqueous layer to pH 12 with 5M NaOH.

Extract product with MTBE (3 x 10 mL).

Purification: Dry MTBE layer over MgSO₄, filter, and concentrate. If necessary, convert to

HCl salt by adding 1M HCl in ether.

Validation Criteria:

Conversion: >90% (by GC-FID).

Enantiomeric Excess: >99% ee (Chiral HPLC, Chiralcel OD-H column, Hexane/IPA 90:10).

Applications as a Chiral Auxiliary
(1R)-1-phenylpentan-1-amine is a superior alternative to (R)-

-methylbenzylamine when higher steric discrimination is required.

Chiral Resolution of Acids
Racemic acids with shallow chiral pockets often fail to resolve with methyl-substituted amines.

The butyl chain of the pentyl amine provides a "steric wall" that destabilizes one diastereomeric

salt pair more effectively.

Workflow:

Mix Racemic Acid (1 eq) + (1R)-1-phenylpentan-1-amine (0.5 eq).
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Crystallize from Ethanol/Water.

Filter precipitate (Diastereomer A).

Acidify filtrate to recover enriched Enantiomer B.

Diastereoselective Synthesis
Used as a removable tether in the synthesis of

-lactams or

-alkylated acids.

Step 1: Condensation with substrate (e.g., keto-acid).

Step 2: Stereoselective reaction (e.g., reduction or alkylation) directed by the bulky phenyl-

pentyl group.

Step 3: Hydrogenolysis (Pd/C, H₂) removes the chiral auxiliary, yielding the pure target and

recycling the toluene byproduct (note: destructive removal).

Summary of Physical Properties
Property Value Relevance

Molecular Weight 163.26 g/mol Fragment-based drug design

LogP ~3.6
High Blood-Brain Barrier (BBB)

permeability

pKa ~10.0 Protonated at physiological pH

H-Bond Donors 2 Receptor binding (salt bridge)

Rotatable Bonds 4
Conformational flexibility for

induced fit
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1491769?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1420-3049/27/13/4297
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/ketones/mm1009149
https://www.benchchem.com/product/b1491769/docs#technical-guide-1r-1-phenylpentan-1-amine-as-a-privileged-chiral-scaffold
https://www.benchchem.com/product/b1491769/docs#technical-guide-1r-1-phenylpentan-1-amine-as-a-privileged-chiral-scaffold
https://www.benchchem.com/product/b1491769/docs#technical-guide-1r-1-phenylpentan-1-amine-as-a-privileged-chiral-scaffold
https://www.benchchem.com/product/b1491769/docs#technical-guide-1r-1-phenylpentan-1-amine-as-a-privileged-chiral-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1491769?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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